molecular formula C9H11F2NO B13044059 1-Amino-1-(2,3-difluorophenyl)propan-2-OL

1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Cat. No.: B13044059
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,3-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of this compound.

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions include substituted amines, carbonyl compounds, and imines .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3

InChI Key

QGQMHGKLKBAITH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

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